4-Aminophenol

Catalog No.
S516152
CAS No.
123-30-8
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol

CAS Number

123-30-8

Product Name

4-Aminophenol

IUPAC Name

4-aminophenol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2

InChI Key

PLIKAWJENQZMHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.15 M
Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform
Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.
Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies
In water, 1.6X10+3 mg/L at 20 °C
16.0 mg/mL

Synonyms

4-aminophenol, 4-aminophenol conjugate monoacid, 4-aminophenol hydrochloride, 4-aminophenol monopotassium salt, 4-aminophenol monosodium salt, 4-aminophenol sulfate, 4-aminophenol sulfate (2:1), 4-aminophenol, 18O-labeled, 4-aminophenol, 3H-labeled, 4-aminophenol, ion(1+), 4-hydroxyaniline, p-aminophenol, p-aminophenol phosphate, para-aminophenol

Canonical SMILES

C1=CC(=CC=C1[NH3+])[O-]

Isomeric SMILES

C1=CC(=CC=C1[NH3+])[O-]

Description

The exact mass of the compound 4-Aminophenol is 109.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.15 msolubility in water: 0.39% at 0 °c; 0.65% at 24 °c; 0.80% at 30 °c; in ethyl methyl ketone: 9.3% at 58.5 °c; in absolute ethanol: 4.5% at 0 °c; practically insoluble in benzene and chloroformslightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkaliesin water, 1.6x10+3 mg/l at 20 °c16.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of aminophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Monitoring and Remediation

  • Pollutant Detection: 4-Aminophenol can be a pollutant released from industrial processes. Research focuses on developing sensitive methods for its detection in environmental samples. Studies explore using electrodes modified with various materials like multi-walled carbon nanotubes and polyaniline composites for creating electrochemical sensors for 4-AP detection []. These sensors offer advantages like being portable and allowing for real-time monitoring.

Catalysis Research

  • Reduction Reactions: 4-Aminophenol serves as a model compound in research on catalytic reduction reactions. Scientists investigate methods for efficiently converting harmful nitroaromatic compounds (like 4-nitrophenol) to 4-aminophenol using various catalysts. This research helps develop new techniques for environmental remediation and industrial processes [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992)
DryPowder
Solid

Color/Form

Orthorhombic plates from water
White plates from water
Colorless crystals
White or reddish yellow crystals turn violet on exposure to light

XLogP3

0.7

Exact Mass

109.0528

Boiling Point

543 °F at 760 mm Hg (Decomposes) (NTP, 1992)
284.0 °C
284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg
187.5°C

Flash Point

195 °C (383 °F) - closed cup

LogP

0.04 (LogP)
log Kow = 0.04 at pH 7.4
0.04

Appearance

Solid powder

Melting Point

367 to 369 °F (NTP, 1992)
187.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7P8FRP05V

Related CAS

51-78-5 (hydrochloride)
63084-98-0 (sulfate [2:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

... Markers of ER stress (XBP1 messenger RNA processing and protein expression; GRP78 and GRP94 upregulation) and ER-mediated cell death (caspase-12 and calpain activation) were examined in kidney tissue of rats exposed to nephrotoxic doses of cisplatin (CIS), gentamicin (GEN), and p-aminophenol (PAP), a nephrotoxic metabolite of acetaminophen. XBP1 signaling was observed with all three drugs and was associated with increased expression of GRP94 and GRP78 in GEN- and PAP-treated animals, but not after CIS exposure. m-Calpain expression was increased after 7 days of CIS treatment, whereas it was decreased in PAP-treated rats. Caspase-12 cleavage products were increased after CIS, GEN, and PAP administration. The results of this study demonstrate that three clinically relevant nephrotoxic drugs are all associated with changes in markers of ER stress and ER-mediated cell death in vivo ...
4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity.
One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin.
p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... .

Vapor Pressure

4.00e-05 mmHg
4.0X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

123-30-8

Wikipedia

4-Aminophenol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REDUCTION OF NITROBENZENE WITH IRON FILINGS IN ACID OR BY CATALYTIC HYDROGENATION
Usually prepared by the reduction of p-nitrophenol
(1) By reduction of p-nitrophenol with iron filings and hydrochloric acid; (2) by electrolytic reduction of nitrobenzene in concentrated sulfuric acid and treatment with an alkali to free the base.

General Manufacturing Information

All other basic organic chemical manufacturing
Phenol, 4-amino-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Choice of TLC systems for routine screening for acidic drugs during toxicological analyses.
Nitrogen flame ionization detector/flame ionization detector ratio as aid for identification of forensically relevant cmpd.
Hair dyes acting by oxidation. Their identification & estimation by high-performance liq phase chromatography.
Chloramin "fahlberg"--a new detection reagent for identification & semiquantitative determination of nitro- & aminophenols in polluted water. A TLC determination.
Methods for analysis of arylamines & their N- & C-hydroxylated metabolites, including high-pressure liq chromatography & spectrophotometric methods.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

p-Aminophenol (pAP, 225 mg/kg) administration to rats induced renal failure and has been associated with markers of endoplasmic reticulum (ER) stress, as well as calpain and caspase-12 activation in kidneys. To determine the importance of ER stress and calpain during pAP-induced nephrotoxicity, rats were pretreated with low, nontoxic, doses of ER stress inducers or with the selective calpain inhibitor PD150606 (3 mg/kg). Prior ER stress induced by tunicamycin and oxidized dithiothreitol did not result in protection against renal failure, but PD150606 administration was protective and decreased significantly the rise in creatinine and blood urea nitrogen observed after 24-hr post-pAP administration. pAP-induced XBP1 upregulation was not modified by calpain inhibition, but a trend to lower GRP94 induction was determined, suggesting that pAP-induced ER stress was mostly calpain independent. In contrast, pAP-induced caspase-12 cleavage products were significantly decreased with PD150606 pretreatment, demonstrating that caspase-12 activation was calpain dependent ...
The effects of a glutathione depletor, buthionine sulfoximine (BSO) and biliary cannulation on the nephrotoxicity of p-aminophenol (PAP) have been investigated in the F344 rat. Pretreatment with BSO completely protected against the nephrotoxicity of a 50 mg/kg dose of PAP, assessed by clinical chemistry, renal histopathology, and (1)H-NMR urinalysis. Biliary cannulation partially protects against nephrotoxicity induced by 100 mg/kg PAP. These data suggest that the nephrotoxicity of PAP may be due in part to the formation of a proximate toxic metabolite in the liver which is excreted in the bile, subsequently reabsorbed and transported via the systemic circulation to the kidney where the toxic effects occur.
Screening tests revealed that aniline increased urine trimethoprim (TMP) excretion in rat. The study attempted to investigate the effect of aniline under conditions of repeated exposure on the course of TMP excretion with urine. ... Three groups of rats (10 rats each) were used. Group I was exposed for 12 days (6 hr a day) to aniline vapour. Group II received TMP only. Group III was exposed both to aniline & TMP. Concns of TMP & p-aminophenol (an aniline metabolite) were determined in the 24 hr urine samples after 1, 6, & 12 days. The exposure to aniline vapors was found to cause almost 3-fold incr of TMP removal. No effect of TMP on p-aminophenol excretion was observed.
An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Deteriorates under influence of air and light

Dates

Modify: 2023-08-15
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4: Yang X, Li Y, Zhang P, Zhou R, Peng H, Liu D, Gui J. Photoinduced in Situ Deposition of Uniform and Well-Dispersed PtO(2) Nanoparticles on ZnO Nanorods for Efficient Catalytic Reduction of 4-Nitrophenol. ACS Appl Mater Interfaces. 2018 Jun 26. doi: 10.1021/acsami.8b06815. [Epub ahead of print] PubMed PMID: 29912543.
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8: Nabikhan A, Rathinam S, Kandasamy K. Biogenic gold nanoparticles for reduction of 4-nitrophenol to 4-aminophenol: an eco-friendly bioremediation. IET Nanobiotechnol. 2018 Jun;12(4):479-483. doi: 10.1049/iet-nbt.2017.0210. PubMed PMID: 29768233.
9: Sun J, Zhao J, Bao X, Wang Q, Yang X. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. Anal Chem. 2018 May 15;90(10):6339-6345. doi: 10.1021/acs.analchem.8b01371. Epub 2018 Apr 26. PubMed PMID: 29683655.
10: Mohammadi Z, Entezari MH. Sono-synthesis approach in uniform loading of ultrafine Ag nanoparticles on reduced graphene oxide nanosheets: An efficient catalyst for the reduction of 4-Nitrophenol. Ultrason Sonochem. 2018 Jun;44:1-13. doi: 10.1016/j.ultsonch.2018.01.020. Epub 2018 Feb 7. PubMed PMID: 29680590.
11: Bhat SA, Rashid N, Rather MA, Pandit SA, Rather GM, Ingole PP, Bhat MA. PdAg Bimetallic Nanoalloy-Decorated Graphene: A Nanohybrid with Unprecedented Electrocatalytic, Catalytic, and Sensing Activities. ACS Appl Mater Interfaces. 2018 May 16;10(19):16376-16389. doi: 10.1021/acsami.8b00510. Epub 2018 May 2. PubMed PMID: 29658695.
12: Mansingh S, Acharya R, Martha S, Parida KM. Pyrochlore Ce(2)Zr(2)O(7) decorated over rGO: a photocatalyst that proves to be efficient towards the reduction of 4-nitrophenol and degradation of ciprofloxacin under visible light. Phys Chem Chem Phys. 2018 Apr 18;20(15):9872-9885. doi: 10.1039/c8cp00621k. PubMed PMID: 29619471.
13: Ranjith KS, Celebioglu A, Uyar T. Immobilized Pd-Ag bimetallic nanoparticles on polymeric nanofibers as an effective catalyst: effective loading of Ag with bimetallic functionality through Pd nucleated nanofibers. Nanotechnology. 2018 Jun 15;29(24):245602. doi: 10.1088/1361-6528/aab9da. Epub 2018 Mar 27. PubMed PMID: 29582779.
14: Dai Y, Zhu M, Wang X, Wu Y, Huang C, Fu W, Meng X, Sun Y. Visible-light promoted catalytic activity of dumbbell-like Au nanorods supported on graphene/TiO(2) sheets towards hydrogenation reaction. Nanotechnology. 2018 Jun 15;29(24):245703. doi: 10.1088/1361-6528/aab9c2. Epub 2018 Mar 27. PubMed PMID: 29581413.
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